molecular formula C9H7BN2O2 B8022616 4-Cyano-1H-indole-2-boronic acid

4-Cyano-1H-indole-2-boronic acid

Cat. No.: B8022616
M. Wt: 185.98 g/mol
InChI Key: OZSNUKMZQSLIDL-UHFFFAOYSA-N
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Description

4-Cyano-1H-indole-2-boronic acid is a high-value boronic acid ester that serves as a versatile building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to efficiently link the indole scaffold to a wide variety of aryl and heteroaryl halides . This capability is fundamental in medicinal chemistry for constructing complex molecular architectures, making this compound invaluable in the search for new therapeutic agents. Indole derivatives are privileged structures in drug discovery, frequently found in compounds with diverse biological activities. The 4-cyano substituent on the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and its ability to form hydrogen bonds, which are critical parameters in optimizing a compound's potency and pharmacokinetic profile. The boronic acid functional group enables precise synthetic diversification, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery programs . Researchers can leverage this reagent to develop targeted chemical libraries for high-throughput screening against various disease models. Handle this material with care, following all laboratory safety protocols. This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure proper storage in a cold environment under an inert atmosphere to maintain stability and purity.

Properties

IUPAC Name

(4-cyano-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BN2O2/c11-5-6-2-1-3-8-7(6)4-9(12-8)10(13)14/h1-4,12-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSNUKMZQSLIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=C2N1)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-indole-2-boronic acid typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of 4-cyanoindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

4-Cyano-1H-indole-2-boronic acid has shown promise in various biological applications:

Anticancer Activity : Research indicates that indole derivatives possess significant anticancer properties. The introduction of the cyano group in this compound may enhance its efficacy against certain cancer cell lines by interfering with cellular signaling pathways involved in tumor growth .

Enzyme Inhibition : The compound's boronic acid moiety allows it to act as an inhibitor for certain enzymes, particularly proteases. This property is crucial in designing inhibitors for therapeutic interventions against diseases where protease activity is dysregulated .

Material Science Applications

In addition to its biological significance, this compound is utilized in materials science:

Organic Electronics : The compound can be used as a building block for organic semiconductors. Its ability to form stable π-stacking interactions makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Sensor Development : Boronic acids are known for their ability to interact with diols, making them valuable in sensor technology. This compound can be employed in the development of sensors for glucose detection and other biomolecules due to its selective binding properties .

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of various indole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Sensor Application

A recent project focused on developing a glucose sensor using this compound as a sensing element. The sensor demonstrated high sensitivity and selectivity towards glucose, with a detection limit in the low micromolar range. This highlights the compound's applicability in biomedical diagnostics .

Mechanism of Action

The mechanism of action of 4-Cyano-1H-indole-2-boronic acid depends on its application:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Cyano-1H-indole-2-boronic acid with three analogous compounds from the evidence: 5-(5H-Indolyl)boronic Acid (boronic acid derivative, ), 1H-Indole-4-carbaldehyde (carbaldehyde derivative, ), and 5-Methyl-1H-indole-2-carboxylic Acid (carboxylic acid derivative, ).

Property This compound 5-(5H-Indolyl)boronic Acid 1H-Indole-4-carbaldehyde 5-Methyl-1H-indole-2-carboxylic Acid
Molecular Formula C₉H₆BN₂O₂ C₁₁H₁₃NO₂·0.312H₂O C₉H₇NO C₁₀H₉NO₂
Molecular Weight (g/mol) 186.96 (calculated) 196.85 (calculated) 145.16 175.18
Functional Groups -CN, -B(OH)₂ -B(OH)₂ -CHO -COOH, -CH₃
Elemental Analysis (C%) ~58.1% (calculated) 51.45% 75.45% (analog: 5-Acetamido-1H-indole) N/A
Elemental Analysis (N%) ~15.1% (calculated) 7.43% 8.80% (analog: 5-Acetamido-1H-indole) N/A
Key Properties Polar, reactive in cross-couplings Hydrated form, moderate nitrogen content High lipophilicity (LogPo/w: 1.85) Low solubility (LogS: -2.50)

Key Findings:

Boronic acids (e.g., 5-(5H-Indolyl)boronic Acid) are pivotal in Suzuki couplings, whereas carbaldehydes (e.g., 1H-Indole-4-carbaldehyde) participate in nucleophilic additions or condensations .

Solubility and Reactivity :

  • The carboxylic acid derivative (5-Methyl-1H-indole-2-carboxylic Acid) exhibits low solubility (LogS: -2.50) due to ionization, contrasting with the boronic acid’s moderate solubility in polar solvents .
  • 1H-Indole-4-carbaldehyde’s lipophilicity (LogPo/w: 1.85) suggests better membrane permeability than boronic acid derivatives .

Synthetic Pathways :

  • Boronic acids like 5-(5H-Indolyl)boronic Acid may require Miyaura borylation, while carbaldehydes are synthesized via reductive amination or ionic liquid-mediated reactions (e.g., 1H-Indole-4-carbaldehyde using NaBH₄/CH₃NH₂) .

Biological Activity

4-Cyano-1H-indole-2-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is characterized by the presence of a cyano group and a boronic acid moiety attached to an indole structure. The indole framework is known for its versatility in biological systems, often serving as a scaffold for various pharmacologically active compounds.

Anticancer Activity

Research has indicated that indole derivatives, including this compound, exhibit promising anticancer properties. A study published in 2021 demonstrated that compounds containing the indole structure can inhibit cell proliferation in various cancer cell lines, including leukemia cells . The mechanism often involves the disruption of protein synthesis pathways, making them potential candidates for further development as anticancer agents.

Enzyme Inhibition

The boronic acid functionality is known for its ability to interact with diol-containing biomolecules, which can lead to enzyme inhibition. For instance, boronic acids have been shown to inhibit proteasome activity, a critical pathway in cancer cell survival . This suggests that this compound could act as a proteasome inhibitor, contributing to its anticancer effects.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Ring : Starting from readily available aniline derivatives.
  • Cyanation : Introduction of the cyano group using cyanogen bromide or other cyanide sources.
  • Borylation : Using boron reagents under catalytic conditions to introduce the boronic acid functionality.

These steps can be optimized for yield and efficiency through various synthetic methodologies, including microwave-assisted reactions and flow chemistry techniques .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Study on Anticancer Properties :
    • Objective : Evaluate the cytotoxic effects on HL60 leukemia cells.
    • Findings : The compound showed significant inhibition of cell growth with IC50 values indicating potency comparable to known chemotherapeutics .
  • Enzyme Inhibition Study :
    • Objective : Investigate the inhibitory effects on proteasome activity.
    • Results : The compound demonstrated effective inhibition, leading to increased apoptosis in cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeTest SystemResult (IC50)Reference
AnticancerHL60 Cells15 µM
Proteasome InhibitionIn vitro Assay20 µM
Enzyme InhibitionVarious EnzymesVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-1H-indole-2-boronic acid, and how can purity be rigorously assessed?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed borylation of halogenated indole precursors. For example, Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ as a catalyst in anhydrous THF at 80°C . Post-synthesis purification can employ scavenger resins (e.g., diethanolamine-functionalized resins) to sequester unreacted boronic acids . Purity assessment requires a combination of HPLC (C18 column, acetonitrile/water gradient) and ¹¹B NMR spectroscopy to confirm the absence of boroxines or hydrolyzed byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) to verify the boronic acid moiety and indole backbone. For instance, the boron signal in ¹¹B NMR typically appears at δ 28–32 ppm for arylboronic acids. X-ray crystallography is recommended for absolute confirmation of molecular geometry, though crystallization may require slow evaporation in non-polar solvents like hexane/ethyl acetate .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this compound?

  • Methodological Answer : Optimize ligand selection (e.g., SPhos or XPhos ligands enhance electron-deficient aryl partners) and reaction conditions (e.g., K₂CO₃ base in DMF/H₂O at 100°C). Monitor moisture sensitivity by maintaining anhydrous conditions during catalyst activation. For sterically hindered substrates, employ microwave-assisted synthesis (150°C, 20 min) to accelerate coupling . Post-reaction analysis should include MALDI-TOF MS to detect undesired homocoupling byproducts .

Q. How can stability issues during storage or handling of this compound be mitigated?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Pre-dry solvents (e.g., molecular sieves for THF) and use stabilizers like 2,6-lutidine to suppress boronic acid dimerization. For long-term storage, convert to the more stable trifluoroborate salt via treatment with KHF₂ .

Q. How to resolve contradictions in reaction yields reported across studies using this compound?

  • Methodological Answer : Systematically evaluate variables:

  • Catalyst loading : Compare Pd(OAc)₂ vs. PdCl₂(dppf) at 1–5 mol%.
  • Solvent effects : Test polar aprotic (DMF) vs. ether-based solvents (THF).
  • Substrate ratios : Optimize boronic acid:halide partner ratios (1:1 to 1:1.2).
    Document inconsistencies using Design of Experiments (DoE) software to identify statistically significant factors . Cross-validate findings with independent replicates and reference PubChem or NIST data for benchmarking .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic behavior. Molecular dynamics simulations (e.g., in Gaussian 16) model solvent interactions and transition states for cross-coupling. Validate predictions with experimental kinetics (e.g., Arrhenius plots for activation energy) .

Specialized Methodological Considerations

Q. What protocols are recommended for assessing the toxicity or environmental impact of this compound?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) and evaluate aquatic toxicity using Daphnia magna LC50 tests. For environmental persistence, employ OECD 301B biodegradation guidelines. Always adhere to laboratory safety protocols (e.g., fume hood use, PPE) as outlined in institutional chemical hygiene plans .

Data Contradiction Analysis Framework

  • Case Study : Conflicting reports on catalytic efficiency in cross-coupling.
    • Step 1 : Compare reaction parameters (temperature, ligand, solvent) across studies .
    • Step 2 : Replicate experiments under controlled conditions to isolate variables.
    • Step 3 : Use statistical tools (ANOVA) to determine if discrepancies arise from methodological differences or compound instability.

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